molecular formula C15H22O B13806044 Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- CAS No. 64924-66-9

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl-

Cat. No.: B13806044
CAS No.: 64924-66-9
M. Wt: 218.33 g/mol
InChI Key: JEDRDNRBDGFAHS-UHFFFAOYSA-N
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Description

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features a phenol ring substituted with an ethylcyclopentyl group and two methyl groups, making it a unique derivative of phenol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenols can be achieved through various methods, including:

    Fries Rearrangement: This involves the rearrangement of phenolic esters to hydroxyaryl ketones using Lewis acids.

    Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to para-aminophenols.

    Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to yield phenols.

    Reduction of Quinones: Quinones can be reduced to phenols using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of phenols often involves the Hock Process , where cumene (isopropylbenzene) is oxidized to cumene hydroperoxide, which is then cleaved to produce phenol and acetone .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Phenols can be reduced to cyclohexanols using hydrogenation.

    Substitution: Electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation can occur on the phenol ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation

Major Products

    Oxidation: Quinones

    Reduction: Cyclohexanols

    Substitution: Nitro, halo, and sulfonyl derivatives of phenol

Scientific Research Applications

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- involves its interaction with various molecular targets and pathways. Phenols generally exert their effects through:

Comparison with Similar Compounds

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- can be compared with other similar compounds such as:

    Phenol: The parent compound with a simple hydroxyl group attached to a benzene ring.

    2,4-Dimethylphenol: A phenol derivative with two methyl groups at the 2 and 4 positions.

    Cyclopentylphenol: A phenol derivative with a cyclopentyl group attached to the benzene ring.

Uniqueness

Phenol, 2-(1-ethylcyclopentyl)-4,6-dimethyl- is unique due to the presence of both an ethylcyclopentyl group and two methyl groups on the phenol ring, which can significantly influence its chemical reactivity and biological activity compared to other phenol derivatives .

Properties

CAS No.

64924-66-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-(1-ethylcyclopentyl)-4,6-dimethylphenol

InChI

InChI=1S/C15H22O/c1-4-15(7-5-6-8-15)13-10-11(2)9-12(3)14(13)16/h9-10,16H,4-8H2,1-3H3

InChI Key

JEDRDNRBDGFAHS-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCC1)C2=CC(=CC(=C2O)C)C

Origin of Product

United States

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